Cas no 17467-27-5 (3-benzyl-1,2,4-thiadiazol-5-amine)

3-Benzyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a benzyl group at the 3-position and an amine at the 5-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The compound serves as a valuable intermediate for the development of bioactive molecules due to its ability to participate in diverse chemical transformations. Its stability and reactivity make it suitable for constructing pharmacophores or functionalized scaffolds. The presence of both aromatic and amine functionalities enhances its utility in designing compounds with potential biological activity, such as enzyme inhibitors or antimicrobial agents.
3-benzyl-1,2,4-thiadiazol-5-amine structure
17467-27-5 structure
Product name:3-benzyl-1,2,4-thiadiazol-5-amine
CAS No:17467-27-5
MF:C9H9N3S
MW:191.252859830856
CID:1367832
PubChem ID:605593

3-benzyl-1,2,4-thiadiazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Thiadiazol-5-amine, 3-(phenylmethyl)-
    • 3-benzyl-1,2,4-thiadiazol-5-amine
    • SCHEMBL2358738
    • CHEMBL44164
    • AKOS009578278
    • 3-Benzyl-[1,2,4]thiadiazol-5-ylamine
    • G20887
    • 3-Benzyl-1,2,4-thiadiazol-5-amine #
    • Z234898255
    • 1,2,4-Thiadiazole, 5-amino-3-benzyl-
    • EN300-72165
    • DTXSID20345566
    • 17467-27-5
    • CS-0259042
    • DB-165272
    • Inchi: InChI=1S/C9H9N3S/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12)
    • InChI Key: BDPJUFWVJYJIEY-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)CC2=NSC(=N2)N

Computed Properties

  • Exact Mass: 191.05187
  • Monoisotopic Mass: 191.05171847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80Ų
  • XLogP3: 2.4

Experimental Properties

  • PSA: 51.8

3-benzyl-1,2,4-thiadiazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-72165-1.0g
3-benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
1g
$314.0 2023-06-14
1PlusChem
1P00AVVJ-2.5g
3-benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
2.5g
$718.00 2025-02-25
1PlusChem
1P00AVVJ-250mg
3-benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
250mg
$164.00 2025-02-25
A2B Chem LLC
AF07071-1g
3-Benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
1g
$366.00 2024-04-20
Aaron
AR00AW3V-5g
3-benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
5g
$1274.00 2025-01-23
A2B Chem LLC
AF07071-10g
3-Benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
10g
$1452.00 2024-04-20
Aaron
AR00AW3V-2.5g
3-benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
2.5g
$870.00 2025-01-23
Aaron
AR00AW3V-500mg
3-benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
500mg
$325.00 2025-01-23
Enamine
EN300-72165-0.25g
3-benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
0.25g
$116.0 2023-06-14
Enamine
EN300-72165-5.0g
3-benzyl-1,2,4-thiadiazol-5-amine
17467-27-5 95%
5g
$908.0 2023-06-14

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